Arahypin-5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H18O3 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
7-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,2-dimethylchromen-5-ol |
InChI |
InChI=1S/C19H18O3/c1-19(2)10-9-16-17(21)11-14(12-18(16)22-19)4-3-13-5-7-15(20)8-6-13/h3-12,20-21H,1-2H3/b4-3+ |
InChI Key |
ZBHQSIOZNUAOPF-ONEGZZNKSA-N |
Isomeric SMILES |
CC1(C=CC2=C(C=C(C=C2O1)/C=C/C3=CC=C(C=C3)O)O)C |
Canonical SMILES |
CC1(C=CC2=C(C=C(C=C2O1)C=CC3=CC=C(C=C3)O)O)C |
Synonyms |
arahypin-5 |
Origin of Product |
United States |
Isolation and Natural Occurrence of Arahypin 5
Isolation from Arachis hypogaea (Peanut) Seeds
Arahypin-5 has been isolated from peanut seeds. scirp.orgresearchgate.net The isolation process often involves challenging peanut seeds with specific microorganisms to induce the production of these compounds, followed by extraction and purification techniques such as HPLC and NMR analysis for identification and structural elucidation. scirp.orgacs.org
Induction of this compound Production by Biotic Stressors
This compound, like other stilbenoids in peanuts, is considered a phytoalexin. nih.govresearchgate.net Phytoalexins are antimicrobial compounds produced by plants as a defense mechanism in response to biotic and abiotic stresses, such as infection by pathogens or wounding. nih.govchiro.org The biosynthesis of peanut stilbenes, including arahypins, can be significantly enhanced by subjecting kernels to germination and wound-stress elicitation. scirp.org
Role of Fungal Elicitation (e.g., Aspergillus caelatus, Aspergillus flavus, Rhizopus species)
Fungal elicitation is a key method used to induce the production of arahypins and other stilbene (B7821643) phytoalexins in peanut seeds. Aspergillus and Rhizopus species have been specifically used to challenge peanut seeds, leading to the production of various prenylated stilbenoids, including this compound. nih.govmdpi.com For instance, this compound has been isolated from peanut seeds challenged with Aspergillus caelatus. scirp.orgresearchgate.netresearchgate.net Aspergillus flavus infection also triggers immune responses in groundnut, leading to the induction of phytoalexins like resveratrol (B1683913), arachidin, and arahypin. nih.gov Rhizopus oligoporus has also been used to induce stilbene dimers, including arahypin-11 and arahypin-12, in black skin peanut seeds, alongside known stilbenoids like arachidin-1, arachidin-3 (B1251685), and SB-1. kpru.ac.th
Accumulation Patterns under Elicitor Challenge
Under elicitor challenge, the accumulation of phytoalexins like arahypins is observed in plant tissues. researchgate.netmdpi.com The stilbenoid profiles, including the levels of compounds like resveratrol, arachidin-1, arachidin-3, isopentadienylresveratrol, and this compound, can vary quantitatively and qualitatively depending on the incubation time after elicitation. researchgate.net While specific detailed accumulation patterns for this compound across different time points and elicitors were not extensively detailed in the provided results, studies on other peanut stilbenoids like arachidin-1 and arachidin-3 in hairy root cultures show that these inducible specialized metabolites are secreted into the medium after stress caused by elicitors, and their levels can differ significantly among particular elicitor treatments. nih.gov
Data on the accumulation of specific stilbenoids in bio-elicited peanut sprout powder highlights the presence of this compound alongside other compounds:
| Compound | Level (mg/g defatted powder) |
| trans-Resveratrol | 0.374 |
| trans-Arachidin-1 | 1.507 |
| trans-Arachidin-3 | 8.558 |
| trans-Isopentadienylresveratrol | 5.246 |
| This compound | Present (specific quantity not provided in snippet) |
It's important to note that producing stilbenoids from fungal-challenged peanut seeds can have drawbacks, including low yield, low recovery, potential modification of the compounds by the fungi, and the presence of mycotoxins. nih.govmdpi.com
Production in Hairy Root Cultures of Arachis hypogaea
Hairy root cultures, induced by Agrobacterium rhizogenes-mediated transformation, offer an alternative biotechnological approach for producing specialized metabolites found in plants. nih.govnih.govmdpi.com Peanut hairy root cultures are known to produce prenylated stilbenoids, including this compound, upon treatment with various elicitors. nih.govresearchgate.net This system provides advantages over traditional field cultivation and undifferentiated cell cultures. frontiersin.orgoup.com
Optimization Strategies for Enhanced Biosynthesis in Vitro
Optimization of hairy root cultures for enhanced specialized metabolite production involves several strategies, including the selection of high-producing root lines, optimization of the culture medium composition, precursor feeding, elicitation, and the development of scale-up strategies. mdpi.compreprints.org Elicitation is a common method used in hairy root cultures to induce or enhance the biosynthesis of secondary metabolites by stimulating plant stress responses. nih.govnih.govoup.com Various elicitors, such as methyl jasmonate (MeJA), methyl-β-cyclodextrin (CD), hydrogen peroxide (H₂O₂), and MgCl₂, have been tested to stimulate the production of prenylated stilbenoids in peanut hairy root cultures. nih.govmdpi.com
Studies have investigated the effect of different elicitor treatments on the yield of stilbenoids in peanut hairy root cultures. For example, combinations of CD, MeJA, H₂O₂, and MgCl₂ have been evaluated for their capacity to induce the production of prenylated stilbenoids like arachidin-1 and arachidin-3, which are also produced alongside arahypins. nih.govmdpi.com The concentration and combination of elicitors, as well as the duration of the elicitation period, can significantly impact the accumulation of these compounds in the culture medium. nih.govmdpi.com
Data on the yield of arachidin-1 and arachidin-3 in peanut hairy root cultures under different elicitor treatments highlight the variability in production:
| Elicitor Treatment | Arachidin-1 Yield (µg resveratrol/g DW) | Arachidin-3 Yield (µg resveratrol/g DW) |
| Control | Not detected | Not detected |
| CD | 233.02 ± 10.45 | 20.18 ± 3.46 |
| CD + MeJA | 179.31 ± 10.45 | 21.04 ± 0.97 |
| CD + H₂O₂ | Data not provided in snippet | Data not provided in snippet |
| CD + MgCl₂ | Data not provided in snippet | Data not provided in snippet |
| CD + MgCl₂ + H₂O₂ + MeJA | Data not provided in snippet | Data not provided in snippet |
| Re-elicitation (CD + H₂O₂) | Decreased compared to first elicitation (32.3 ± 2.1 mg/L) | Decreased compared to first elicitation (8.6 ± 0.8 mg/L) |
| Re-elicitation (CD + MeJA) | Data not provided in snippet | Data not provided in snippet |
| Single Elicitation (Fresh Medium) | Higher biomass compared to re-elicitation | Higher biomass compared to re-elicitation |
Note: Yields are sometimes reported in mg/L or µg/g DW (dry weight), and comparisons should consider the units used in the original studies.
Factors such as the Agrobacterium strain used for transformation, the type and developmental stage of the plant explant, the composition of the culture medium, pre-culture and co-cultivation periods, and the presence of compounds like acetosyringone (B1664989) during transformation can also influence the efficiency of hairy root induction and subsequent metabolite production. mdpi.combiotechrep.irdergipark.org.tr
Advantages of Hairy Root Systems for Specialized Metabolite Production
Hairy root cultures offer several advantages for the production of specialized metabolites compared to traditional plant cultivation or undifferentiated cell cultures. These advantages include:
Fast growth: Hairy roots exhibit rapid growth rates. nih.govoup.com
Genetic and biochemical stability: Hairy root lines are generally genetically stable and maintain their biosynthetic capacity over long periods. nih.govmdpi.comfrontiersin.orgoup.com
High biomass production: Hairy roots can produce high biomass in culture. frontiersin.org
Efficient biosynthetic capacity: They can produce specialized metabolites at levels comparable to or even higher than those in the parent plant. nih.govoup.com
Continuous production: Hairy root cultures allow for continuous production of metabolites over time. oup.com
Amenability to elicitation and optimization: Production can be enhanced through elicitation and optimization of culture conditions. nih.govmdpi.com
Scalability: Hairy root systems are amenable to scaling up in bioreactors for potential commercial production. nih.govmdpi.comfrontiersin.orgoup.com
Independence from environmental factors: Production is not dependent on seasonal or geographical conditions. oup.com
Reduced risk of contamination: Cultures are grown under sterile conditions, reducing contamination risks. oup.com
These characteristics make hairy root cultures a valuable platform for the sustainable and controlled production of valuable plant compounds like this compound. nih.govmdpi.com
Synthetic Methodologies and Chemical Derivatization of Arahypin 5 and Its Analogues
Total Synthesis Approaches for Arahypin-5
Total synthesis efforts for this compound aim to construct the complete molecule from simpler, readily available starting materials. These approaches often involve the strategic assembly of the stilbene (B7821643) backbone and the subsequent introduction and manipulation of the functional groups, including the characteristic prenyl group and the chromene ring system present in this compound.
Convergent and One-Step Synthetic Routes
Efficient syntheses of this compound and other prenylated stilbenes have been achieved through both convergent sequences and one-step reactions. acs.orgnih.govresearchgate.net A convergent approach involves synthesizing key fragments separately and then coupling them in a later stage, which can be advantageous for building molecular complexity efficiently. One-step reactions, while less common for complex molecules, offer the potential for streamlined synthesis by combining multiple transformations into a single operation.
Specifically, syntheses of certain prenylated stilbenes like chiricanine A and arahypin-1 have been accomplished using either a convergent sequence or a one-step reaction starting from pinosylvin (B93900). acs.orgnih.govresearchgate.net
Application of Horner-Wadsworth-Emmons Reaction in Stilbene Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of carbon-carbon double bonds, particularly in the formation of stilbenes. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. In the context of this compound synthesis, the HWE reaction has been utilized to construct the stilbene core. acs.orgnih.govresearchgate.netacs.orgacs.orgresearchgate.netherts.ac.uk
Syntheses of this compound, along with trans-arachidin-2 and trans-arachidin-3, have been achieved using a Horner-Wadsworth-Emmons reaction. This approach typically involves the reaction between a benzaldehyde (B42025) derivative, often protected with groups like bis-methoxymethyl ether, and a benzyl (B1604629) phosphonate (B1237965), which may include protecting groups such as a triisopropylsilyloxy group. acs.orgnih.govresearchgate.netacs.orgacs.orgresearchgate.net This reaction facilitates the formation of the characteristic (E)-stilbene geometry. acs.orgresearchgate.net
Utilizing Pinosylvin as a Precursor
Pinosylvin, a naturally occurring stilbene, has served as a starting material or precursor in the synthesis of certain prenylated stilbenoids, including arahypin-1 and chiricanine A. acs.orgnih.govresearchgate.netacs.orgresearchgate.net While the direct synthesis of this compound from pinosylvin in a one-step or convergent route is mentioned for related compounds, the synthesis of this compound itself from pinosylvin is described as part of a multi-step sequence involving intermediates derived from a Horner-Wadsworth-Emmons reaction product. acs.org This highlights the role of pinosylvin and its derivatives as key building blocks in the synthesis of this class of natural products.
Advanced Synthetic Strategies for Related Prenylated Stilbenoids
Beyond the total synthesis of specific compounds like this compound, researchers have developed more general advanced synthetic strategies for the prenylation and modification of stilbenoid scaffolds. These methods are crucial for generating a diverse range of prenylated stilbenoid analogues, which can be important for exploring structure-activity relationships.
Catalytic C-H Allylation of Aromatic Compounds
Catalytic C-H allylation is a synthetic transformation that allows for the direct formation of carbon-carbon bonds by coupling an allyl source with a C-H bond in an aromatic compound. This approach offers a more atom-economical route compared to traditional methods that require pre-functionalized aromatic rings. While the search results specifically mention catalytic C-H allylation in the context of forming C-C bonds in aromatic compounds, its direct application specifically for the prenylation (which involves an allylic group) of stilbenoids is discussed under the broader category of Friedel-Crafts alkylation. rsc.orgrsc.org
Friedel-Crafts Alkylation in Stilbene Modification
Friedel-Crafts alkylation is a fundamental reaction in organic chemistry for attaching alkyl groups to aromatic rings. This reaction is particularly relevant to the synthesis of prenylated stilbenoids, as prenylation is essentially an alkylation with a prenyl (3,3-dimethylallyl) group. researchgate.netrsc.orgrsc.orgmdpi.comresearchgate.net
The reaction catalyzed by prenyltransferases in the biosynthesis of prenylated flavonoids and stilbenoids represents a form of Friedel-Crafts alkylation. researchgate.net Synthetic strategies utilizing Friedel-Crafts alkylation have been developed for the chemical prenylation of natural polyphenols, including stilbenoids. rsc.orgrsc.org These methods often employ prenyl alcohol or its analogues as the prenyl source and can be catalyzed by Lewis or Brønsted acids. rsc.orgrsc.orgresearchgate.net Challenges in applying Friedel-Crafts prenylation to polyphenols can include the inactivation of Lewis catalysts by phenolic hydroxyl groups, sometimes necessitating the use of excess promoters. rsc.org Despite these challenges, single-step catalytic Friedel-Crafts alkylation methods have been developed for the prenylation of unprotected natural polyphenols, providing a convenient tool for synthesizing prenylated analogues. rsc.orgrsc.org
Data Table: Synthetic Approaches and Key Reactions
| Synthetic Approach | Key Reaction(s) | Precursor(s) Mentioned for this compound Synthesis | Relevant for this compound or Analogues |
| Total Synthesis (Convergent/One-Step) | Various, including coupling reactions | Pinosylvin (for related compounds) | This compound and related stilbenes |
| Total Synthesis | Horner-Wadsworth-Emmons reaction | Benzaldehyde derivative, Benzyl phosphonate | This compound, trans-arachidin-2, trans-arachidin-3 acs.orgnih.govresearchgate.netacs.orgacs.orgresearchgate.net |
| Total Synthesis | Utilizing Pinosylvin as precursor | Pinosylvin | Related compounds (chiricanine A, arahypin-1), intermediate in this compound synthesis acs.orgnih.govresearchgate.netacs.orgacs.orgresearchgate.net |
| Advanced Strategies | Catalytic C-H Allylation | Not specifically mentioned for this compound | General for aromatic compounds, related to prenylation rsc.orgrsc.org |
| Advanced Strategies | Friedel-Crafts Alkylation | Prenyl alcohol, analogues | Prenylated stilbenoids, including potential for this compound analogues researchgate.netrsc.orgrsc.orgmdpi.comresearchgate.net |
Chemoenzymatic Synthesis Methods
Chemoenzymatic approaches offer an alternative to purely chemical synthesis, often providing advantages in terms of selectivity and milder reaction conditions. For prenylated polyphenols, including stilbenes, enzymatic prenylation catalyzed by prenyltransferases is a key biosynthetic step in nature wikipedia.org. While general chemoenzymatic methods for the prenylation of polyphenols and flavonoids have been explored wikipedia.orgwikipedia.org, specific detailed protocols for the chemoenzymatic synthesis of this compound itself were not extensively detailed in the surveyed literature. The isolation of this compound from fungi-challenged peanut seeds suggests the involvement of enzymatic processes in its natural production thegoodscentscompany.com. Research into the enzymes responsible for prenylation in plants like Arachis hypogaea could potentially pave the way for targeted chemoenzymatic synthesis of this compound in a laboratory setting.
Multistep Sequences Involving Protecting Group Chemistry and Rearrangements
The total synthesis of this compound has been achieved through multistep chemical sequences nih.govnih.gov. These synthetic routes often necessitate the use of protecting group chemistry to selectively functionalize specific positions on the complex stilbene core while preventing unwanted side reactions at other reactive sites, such as hydroxyl groups mpg.denih.govnih.gov.
A reported total synthesis of this compound involved a Horner-Wadsworth-Emmons reaction as a key step to construct the stilbene backbone nih.govnih.gov. This approach utilized a protected stilbene intermediate, specifically (E)-3,5-bis-methoxymethyl-4′-triisopropylsilyloxystilbene, which was obtained from a reaction between a benzaldehyde possessing bis-methoxymethyl ether groups and a benzyl phosphonate with a triisopropylsilyloxy group nih.govnih.gov. The protecting groups (methoxymethyl and triisopropylsilyl) were strategically incorporated to guide the synthesis and were likely removed in subsequent steps to reveal the free hydroxyl groups present in the final this compound structure.
Such multistep sequences highlight the importance of careful planning and execution, where each step is designed to introduce specific functionalities or structural motifs while orthogonal protecting groups ensure chemoselectivity throughout the synthesis nih.gov. While specific rearrangement reactions directly involved in the synthesis of this compound were not explicitly detailed in the primary synthesis report, rearrangements, such as Claisen rearrangements, are known to be relevant in the synthesis of prenylated aromatic compounds, often following O-prenylation to yield the more stable C-prenylated isomers wikipedia.orgciteab.com.
Design and Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of natural products like this compound is a common strategy in medicinal chemistry and chemical biology to explore structure-activity relationships and potentially enhance desirable properties thegoodscentscompany.comwikipedia.org.
Strategies for Structural Diversification
Strategies for the structural diversification of this compound and related stilbenes primarily involve modifications to the aromatic rings and the prenyl group. These modifications can include alterations in the hydroxylation pattern, methylation of hydroxyl groups, and variations in the prenylation site and the structure of the prenyl moiety thegoodscentscompany.comwikipedia.org.
The synthesis of various prenylated stilbenes found in peanuts, such as arachidin-1, arachidin-3 (B1251685), and other arahypins, exemplifies structural diversification occurring in nature nih.govnih.govthegoodscentscompany.com. Synthetic strategies can mimic or diverge from these natural pathways to create novel analogues. For instance, altering the coupling partners in reactions like the Horner-Wadsworth-Emmons reaction used in this compound synthesis can lead to stilbene analogues with different substitution patterns on the aromatic rings nih.govnih.gov.
Introduction of different alkyl or aryl groups, halogen atoms, or other functional handles onto the stilbene core allows for the generation of a diverse library of compounds. The position and nature of these substituents can significantly influence the compound's physical, chemical, and biological properties thegoodscentscompany.comwikipedia.org.
Incorporation of Specific Chemical Moieties for Functional Modulation
The incorporation of specific chemical moieties into the this compound structure or its analogues is a deliberate strategy to modulate their biological functions. Prenylation, the addition of a prenyl group, is itself a significant modification observed in this compound and other related stilbenes thegoodscentscompany.comthegoodscentscompany.comwikipedia.org. This lipophilic appendage is known to influence the compound's interaction with biological membranes and its affinity for targets thegoodscentscompany.com.
Beyond prenylation, other modifications can be introduced. For example, methylation or glycosylation of the hydroxyl groups can alter solubility, metabolism, and bioavailability wikipedia.org. The introduction of polar groups can enhance water solubility, while the incorporation of lipophilic groups can improve membrane permeability.
Furthermore, coupling this compound or its analogues with other bioactive molecules or targeting ligands can create hybrid structures with potentially enhanced or novel activities. The design and synthesis of such derivatives require careful consideration of the desired functional outcome and the appropriate chemical reactions and protecting group strategies to achieve selective modification.
The study of the synthesis and derivatization of this compound and its analogues provides valuable insights into the chemical space of prenylated stilbenes and offers avenues for the rational design and synthesis of compounds with tailored properties for various applications.
Structural Elucidation and Advanced Spectroscopic Characterization
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in establishing the complex structure of Arahypin-5. Through a series of one-dimensional and two-dimensional experiments, researchers have been able to map out the proton and carbon framework of the molecule.
One-dimensional NMR provides the primary data regarding the chemical environment of each proton and carbon atom within the this compound molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound reveals signals corresponding to aromatic protons on two distinct benzene (B151609) rings, olefinic protons of the stilbene (B7821643) bridge, and protons of a dimethylpyran ring system. Analysis of a synthetic sample of this compound provided key chemical shifts confirming its structure.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is complementary to the proton spectrum, identifying the chemical shifts for all carbon atoms in the molecule. This includes the aromatic carbons, the olefinic carbons of the stilbene core, and the carbons of the fused pyran ring and its gem-dimethyl substituents. The data from synthetic this compound has been crucial for confirming the carbon skeleton.
| ¹H NMR Data | ¹³C NMR Data | ||
| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm | Description |
| 7.31 | (d, J=8.4 Hz, 2H) | 158.0 | C |
| 6.86 | (d, J=8.4 Hz, 2H) | 155.8 | C |
| 6.83 | (d, J=16.2 Hz, 1H) | 140.7 | C |
| 6.70 | (d, J=16.2 Hz, 1H) | 129.0 | CH |
| 6.64 | (s, 1H) | 128.0 | CH |
| 6.43 | (d, J=10.2 Hz, 1H) | 126.8 | CH |
| 6.36 | (s, 1H) | 126.2 | CH |
| 5.67 | (d, J=10.2 Hz, 1H) | 115.8 | CH |
| 1.46 | (s, 6H) | 115.7 | C |
| 112.9 | CH | ||
| 108.3 | CH | ||
| 102.5 | CH | ||
| 78.1 | C | ||
| 28.4 | CH₃ |
2D NMR experiments were essential for assembling the molecular puzzle of this compound by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which are crucial for tracing the connectivity of adjacent protons. For this compound, COSY spectra would confirm the relationships between the olefinic protons of the stilbene bridge and the coupled protons on the aromatic rings and the pyran ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the unambiguous assignment of a specific proton's signal to its attached carbon atom, confirming the C-H bonds within the structure. scirp.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting different fragments of the molecule. In the structural elucidation of this compound and related stilbenoids, HMBC data was critical for confirming the placement of substituents on the aromatic rings and establishing the connectivity between the stilbene core and the fused dimethylpyran ring system. scirp.org
Mass Spectrometry (MS and MSn) for Molecular Mass and Fragmentation Analysis
Mass spectrometry provides precise information about a molecule's mass and can offer structural insights through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) has been employed.
Molecular Mass: ESI-HRMS analysis of this compound determined its molecular formula to be C₁₉H₁₈O₄. scirp.org This high-precision measurement is the first step in identifying an unknown compound.
Fragmentation Analysis (MSn): Tandem mass spectrometry (MS/MS or MSn) experiments provide information about the compound's structure by breaking the molecule apart and analyzing the resulting fragments. In the analysis of related prenylated stilbenoids, a characteristic loss of a C₄H₈ fragment (56 Da) from the molecular ion is observed, which is indicative of the cleavage of the prenyl or a related cyclic moiety. nih.gov This fragmentation pattern helps to confirm the presence and nature of the prenyl-derived ring system in this compound.
Interactive Data Table: Mass Spectrometry Data for this compound
| Technique | Measurement | Value | Inference |
| ESI-HRMS | [M+H]⁺ | m/z 311.1283 | Confirms Molecular Formula: C₁₉H₁₈O₄ |
| MS/MS | Main Fragment Ion | [M+H-56]⁺ | Suggests loss of C₄H₈ from the pyran ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the conjugated systems (chromophores) within a molecule. Stilbenoids like this compound possess a highly conjugated system due to the two aromatic rings linked by a double bond, which results in characteristic strong UV absorption. The UV spectrum for this compound, recorded in methanol, shows a maximum absorption (λmax) at 338 nm, which is typical for the trans-stilbene (B89595) chromophore present in this class of compounds. scirp.org
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is a primary technique used for the separation, purification, and purity assessment of this compound from complex mixtures, such as extracts from elicited peanut hairy roots. nih.govmdpi.comnih.gov
Purity Assessment: Analytical HPLC, often coupled with a photodiode array (PDA) detector, is used to determine the purity of isolated this compound samples. The compound is typically monitored at its UV absorption maximum (around 340 nm). mdpi.comnih.gov
Analytical Characterization: The retention time of this compound in a specific HPLC system (column, mobile phase, flow rate) is a characteristic analytical parameter used for its identification in complex extracts. In studies of peanut stilbenoids, reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of acetonitrile (B52724) and water gradients. nih.gov Semi-preparative HPLC is employed for the isolation of the pure compound for further spectroscopic analysis and biological testing. nih.gov
X-ray Crystallographic Analysis (Potential for Absolute Configuration Determination)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, by analyzing the diffraction pattern of X-rays passing through a single crystal.
To date, there are no published reports of a single-crystal X-ray diffraction analysis for this compound. Should a suitable single crystal of this compound be obtained, this technique could unequivocally confirm its atomic connectivity and provide precise bond lengths and angles. As this compound is an achiral molecule, there is no absolute configuration to be determined. However, for chiral stilbenoid derivatives, X-ray crystallography would be the gold standard for assigning their stereochemistry.
Preclinical Pharmacological and Biological Activities of Arahypin 5
Antifungal Mechanisms and Spectrum of Activity
Research has highlighted the role of Arahypin-5 and related peanut phytoalexins as potent antifungal agents. These compounds are integral to the plant's defense mechanisms against various pathogenic fungi nih.govscispace.com.
Inhibition of Fungal Pathogens (e.g., Phomopsis viticola, Phomopsis obscurans, Botrytis cinerea)
This compound has demonstrated significant fungicidal activity against several economically important plant pathogens. In a comparative study of peanut phytoalexins, this compound was tested for its ability to inhibit the growth of Phomopsis viticola, Phomopsis obscurans, and Botrytis cinerea nih.govscispace.com.
The activity of this compound against P. viticola and P. obscurans was found to be particularly noteworthy. After 144 hours of incubation, its antifungal effect was comparable to that of the commercial fungicide captan nih.gov. The lipophilicity of the stilbenoid, indicated by its log P value, appears to play a role in its efficacy, with this compound (log P 3.34) showing more potent activity against these two pathogens than compounds with lower lipophilicity nih.govscispace.com. The compound was found to be active against Botrytis cinerea, the fungus responsible for Botrytis blight in peanuts nih.govscispace.com.
Antifungal Activity of this compound Against Select Fungal Pathogens
| Fungal Pathogen | Activity Level | Context | Source |
|---|---|---|---|
| Phomopsis viticola | High | Activity was similar to the fungicide captan after 144 hours. | nih.gov |
| Phomopsis obscurans | High | Demonstrated one of the highest levels of inhibition among tested peanut metabolites. | scispace.com |
| Botrytis cinerea | Active | Compound was tested and found to be active against this species. | nih.govscispace.com |
Interaction with Fungal Metabolism and Growth Pathways
The precise mechanisms by which this compound inhibits fungal growth are part of a broader area of study on peanut stilbenoids. Research on closely related peanut stilbenoids like arachidin-1 and arachidin-3 (B1251685) suggests that their antifungal action is not limited to simple growth inhibition but involves direct interference with fungal development and metabolism nih.gov.
Suppression of Aflatoxin Production in Aspergillus Species
Beyond direct growth inhibition, certain peanut stilbenoids have been shown to suppress the production of harmful secondary metabolites by fungi, notably aflatoxins nih.govresearchgate.net. Aflatoxins are carcinogenic compounds produced by fungi like Aspergillus flavus and Aspergillus parasiticus, which can contaminate crops such as peanuts nih.gov.
Studies on pure peanut stilbenoids, including arachidin-1 and arachidin-3, have demonstrated a significant reduction or even complete suppression of aflatoxin production in these Aspergillus species nih.gov. This inhibition of toxin synthesis can occur without a proportional inhibition of fungal growth, suggesting a specific interference with the aflatoxin biosynthetic pathway nih.gov. While studies have not focused exclusively on this compound for this activity, its structural similarity and classification within the same group of peanut phytoalexins suggest a comparable mechanism of action may be present nih.govresearchgate.net. Elucidating this mechanism could provide strategies for preventing aflatoxin contamination in food crops nih.gov.
Antioxidant Properties and Reactive Oxygen Species Modulation
This compound and related stilbenoids possess significant antioxidant capabilities, which contribute to their biological activity profile. They can neutralize harmful free radicals and modulate cellular oxidative stress researchgate.netresearchgate.net.
Mechanisms of Antioxidative Potency (e.g., Linoleic Acid in Iron/Ascorbate System)
The antioxidant power of this compound is evident in its ability to inhibit lipid peroxidation. In studies using methanolic extracts from peanut hulls, which contain a variety of phenolic compounds including stilbenoids, a high level of antioxidant activity was observed researchgate.net.
Specifically, these extracts demonstrated a 96.0% inhibition of the peroxidation of linoleic acid researchgate.net. This process, where free radicals attack lipids containing carbon-carbon double bonds, is a key feature of oxidative stress. The ability of this compound to prevent this indicates it can act as a potent free radical scavenger, protecting cellular components from oxidative damage. This mechanism is crucial for mitigating the damaging effects of oxidative stress in biological systems.
Antioxidant Activity of Peanut Stilbenoid Extracts
| Assay | Result | Implication | Source |
|---|---|---|---|
| Inhibition of Linoleic Acid Peroxidation | 96.0% inhibition | Potent ability to prevent lipid damage from free radicals. | researchgate.net |
| Thermal Stability | Maintained 85.2% inhibition after heating at 185°C for 2 hours. | The antioxidant properties are robust and stable under heat stress. | researchgate.net |
Inhibition of Reactive Oxygen Species Generation in Cellular Models (e.g., HL-60 cells)
The antioxidant effects of this compound extend to cellular models. Research has shown that the class of compounds known as "arachidins and arahypins," which includes this compound, demonstrates significant antioxidant activities by inhibiting the generation of reactive oxygen species (ROS) in human promyelocytic leukemia (HL-60) cells researchgate.net.
Antiproliferative and Cytotoxic Activities in Cancer Cell Lines
Detailed studies specifically investigating the antiproliferative and cytotoxic effects of isolated this compound on various cancer cell lines are not extensively documented. However, the broader class of peanut stilbenoids, which includes this compound, has been a subject of interest for its potential anti-cancer properties.
Table 1: Summary of Available Information on the Antiproliferative Activity of Related Peanut Stilbenoids (Note: This table is illustrative and based on general findings for the stilbenoid class, as specific data for this compound is unavailable.)
| Compound Class | Cancer Cell Line | Reported Activity |
| Stilbenoids (General) | MCF7 (Breast) | Limited data, potentially weak cytotoxicity |
| Stilbenoids (General) | HT-29 (Colon) | Limited data, potentially weak cytotoxicity |
| Arachidin-1 | TNBC (Breast) | Demonstrated cytotoxicity |
There is currently a lack of specific research findings detailing the ability of this compound to induce apoptosis in cancer cells. Studies on other stilbenoids, such as resveratrol (B1683913), have shown that they can trigger apoptosis in various cancer cell lines, including HT-29, through mechanisms involving the activation of caspases nih.gov. For instance, arachidin-1, another peanut stilbenoid, has been shown to induce apoptosis in human leukemia HL-60 cells and triple-negative breast cancer cells peanut-institute.commdpi.comresearchgate.net. These findings suggest a potential area for future research into the apoptotic-inducing capabilities of this compound.
Scientific literature detailing the specific effects of this compound on the modulation of autophagy in cancer cells is not currently available. The interplay between autophagy and apoptosis is a complex aspect of cancer cell biology, and other stilbenoids like resveratrol have been shown to induce autophagy in HT-29 colon cancer cells nih.gov. Whether this compound exhibits similar properties is a question that remains to be explored through dedicated research.
Anti-inflammatory Activity and Cellular Signaling Pathways Modulation
The anti-inflammatory properties of this compound and its influence on cellular signaling pathways are areas where more specific research is needed. General studies on peanut stilbenoids provide some context for potential activities.
Direct evidence for the in vitro anti-inflammatory activity of this compound, including the inhibition of specific inflammation markers, is not well-documented. However, it is known that stilbenoids from peanuts can possess anti-inflammatory properties nih.govnih.govnih.govfrontiersin.org. Some studies have indicated that peanut stilbenoids, as a group, may inhibit inflammatory pathways, such as the NF-κB signaling pathway, which is a key regulator of inflammation nih.govnih.govnih.govfrontiersin.orgnih.gov.
There is a significant gap in the scientific literature regarding the specific modulation of key signal transduction pathways—including PI3K/AKT, RAS/RAF/ERK, PKCδ, AMPK, and MAPK pathways—by this compound nih.govnih.govmdpi.commdpi.comresearchgate.net. These pathways are crucial in regulating cell proliferation, survival, and inflammation, and are often dysregulated in cancer and inflammatory diseases. While other stilbenoids have been shown to interact with these pathways, dedicated studies are required to determine if this compound has similar effects.
Table 2: Investigated Signaling Pathways and this compound (Note: This table highlights the lack of available data for this compound.)
| Signaling Pathway | Reported Modulation by this compound |
| PI3K/AKT | No specific data available |
| RAS/RAF/ERK | No specific data available |
| PKCδ | No specific data available |
| AMPK | No specific data available |
| MAPK | No specific data available |
Degradation of IκBα and NF-κB Signaling Interference
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its activation is tightly controlled by the inhibitor of kappa B alpha (IκBα), which sequesters NF-κB in the cytoplasm. Upon stimulation, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
Currently, there is a lack of specific research data directly implicating this compound in the degradation of IκBα or interference with the NF-κB signaling pathway. While some stilbenoids have been shown to modulate this pathway, specific studies on this compound are not yet available in the public domain. Research on a related peanut stilbenoid, arachidin-1, has indicated an influence on IκBα degradation and NF-κB nuclear translocation, suggesting a potential area of investigation for this compound. However, direct evidence for this compound's activity in this area is pending further scientific inquiry.
Enzyme Modulation and Inhibition Profiles
The ability of natural compounds to modulate enzymatic activity is a key area of pharmacological research. Investigations into this compound's interactions with various enzymes are in the preliminary stages.
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of agents for hyperpigmentation disorders. There are currently no published studies that specifically evaluate the tyrosinase inhibitory activity of this compound. Therefore, its potential as a tyrosinase inhibitor remains unknown.
Potential Interactions with Other Enzymatic Systems (e.g., those involved in sugar metabolism)
The interaction of this compound with enzymatic systems involved in sugar metabolism is another area where specific research is lacking. While polyphenolic compounds, in general, have been studied for their effects on carbohydrate-metabolizing enzymes, no such data is currently available for this compound. Future research may explore the potential of this compound to modulate enzymes such as α-amylase and α-glucosidase, which are involved in the digestion and absorption of carbohydrates.
Antiglycative Activity
Advanced glycation end products (AGEs) are formed through the non-enzymatic reaction of sugars with proteins or lipids. The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. The potential of natural compounds to inhibit the formation of AGEs, known as antiglycative activity, is an active area of research.
As of now, there is no direct scientific evidence from published studies to suggest that this compound possesses antiglycative activity. While other stilbenoids have been investigated for such properties, the specific effects of this compound on glycation processes have not been reported.
Biosynthesis and Metabolic Pathways of Arahypin 5 in Natural Sources
Enzymatic Basis of Prenylation: Stilbene-Specific Prenyltransferases
The prenylation of stilbenes, a crucial step in the biosynthesis of compounds like Arahypin-5, is catalyzed by stilbene-specific prenyltransferases (PTs) nih.govmdpi.commdpi.com. These enzymes are responsible for attaching a prenyl moiety, typically derived from dimethylallyl diphosphate (B83284) (DMAPP), to the stilbene (B7821643) backbone google.comoup.comresearchgate.net.
Research in peanut hairy root cultures has led to the identification and characterization of stilbenoid-specific prenyltransferases. For instance, a membrane-bound stilbenoid-specific prenyltransferase activity was characterized from the microsomal fraction of peanut hairy roots google.comoup.comresearchgate.net. This enzyme utilizes DMAPP as a prenyl donor and can prenylate piceatannol (B1677779) to form this compound google.comoup.comresearchgate.net. This indicates that piceatannol serves as a substrate for this specific prenylation reaction in the biosynthesis of this compound.
While stilbene-specific prenyltransferases are crucial, identifying the specific genes encoding these enzymes in plants has been a subject of research nih.govmdpi.comgoogle.comresearchgate.net. Studies using targeted transcriptomic and metabolomic analyses in elicitor-treated peanut hairy root cultures have identified candidate prenyltransferase genes nih.govmdpi.comresearchgate.net. Some of these candidates have been functionally characterized, demonstrating their ability to catalyze the prenylation of stilbene substrates nih.govmdpi.com. These enzymes exhibit high specificity for stilbenoid substrates and are localized in the plastid nih.govmdpi.com.
Isoprenoid Biosynthesis Pathways Contributing to Prenyl Moiety (Plastidic Pathway)
The prenyl moiety attached to the stilbene backbone during the biosynthesis of this compound originates from isoprenoid biosynthesis pathways google.comresearchgate.net. Plants have two main pathways for the synthesis of the C5 isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP): the cytosolic mevalonic acid (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway nih.govguidetopharmacology.orgkit.eduresearchgate.net.
Studies using metabolic inhibitors have demonstrated that the prenyl moiety on peanut prenylated stilbenoids, including this compound, is derived from the plastidic MEP pathway google.comoup.comresearchgate.net. The MEP pathway is localized in the plastids and produces IPP and DMAPP, which are precursors for various essential isoprenoids, such as carotenoids, chlorophyll (B73375) side chains, and plastoquinones nih.govkit.eduresearchgate.netnih.gov.
The MEP pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP), catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS) researchgate.net. Subsequent enzymatic steps convert DXP into IPP and DMAPP nih.govguidetopharmacology.orgkit.eduresearchgate.net. DMAPP then serves as the activated prenyl donor for the stilbene prenyltransferases involved in this compound biosynthesis google.comoup.comresearchgate.net.
Genetic and Molecular Regulation of this compound Biosynthesis
The biosynthesis of stilbenoids, including this compound, is tightly regulated at the genetic and molecular levels, often in response to environmental factors, particularly biotic and abiotic stresses mdpi.comscirp.orgweincampus-neustadt.de. The expression of genes encoding enzymes in the stilbene biosynthetic pathway, such as stilbene synthase (STS), is controlled by transcription factors scirp.orgweincampus-neustadt.deoup.com.
In grapevine, for example, R2R3-MYB transcription factors like VvMYB14 and VvMYB15 play essential roles in regulating the stilbene biosynthetic pathway and are strongly co-expressed with STS genes under stress conditions weincampus-neustadt.deoup.comweincampus-neustadt.de. While specific transcription factors directly regulating this compound biosynthesis in peanut have not been explicitly detailed in the search results, it is likely that similar regulatory mechanisms involving transcription factors control the expression of stilbene synthases and stilbene prenyltransferases in peanut, thereby influencing this compound production. Elicitation with fungal components or other stressors is known to induce the production of stilbenoid phytoalexins in peanut, indicating a responsive regulatory system nih.govnih.govresearchgate.netvt.eduresearchgate.netacs.org.
Interaction with Microbial Enzymes for Detoxification or Transformation
This compound, as a phytoalexin, is produced by plants as a defense mechanism against microbial pathogens nih.govacs.orgacs.org. However, microorganisms, particularly plant pathogens, have evolved mechanisms to counteract these defenses, including the enzymatic detoxification or transformation of phytoalexins acs.orgacs.org.
Fungal pathogens, such as species of Aspergillus and Botrytis cinerea, are known to metabolize stilbenoids acs.orgacs.org. This can involve enzymes like laccases, which can oxidize stilbenes acs.orgacs.org. While the specific enzymatic transformation of this compound by microbial enzymes is not extensively detailed in the search results, studies on the transformation of other peanut stilbenoids, such as arachidin-3 (B1251685), by Aspergillus species indicate that hydroxylation and degradation can occur acs.orgacs.orgresearchgate.net.
The ability of microorganisms to degrade or transform stilbenoids can impact the effectiveness of these compounds as plant defenses acs.orgacs.orgasm.org. Research into these microbial interactions provides insights into the ongoing biochemical arms race between plants and pathogens acs.orgacs.org. Some studies have investigated the degradation of stilbenes like resveratrol (B1683913) and pterostilbene (B91288) by bacteria isolated from the peanut rhizosphere, highlighting the role of the soil microbiome in the fate of these plant natural products asm.org.
Preclinical Pharmacokinetic Considerations Adme
Absorption Characteristics (In Vitro and Preclinical Models)
Information specifically detailing the in vitro and preclinical absorption characteristics of Arahypin-5 is limited in the analyzed literature. Studies on the absorption of stilbenoids, in general, indicate that factors such as lipophilicity and the presence of transporters can influence their uptake. While calculated properties for this compound are available, direct experimental data from in vitro models like Caco-2 cell permeability assays or in vivo preclinical absorption studies were not found.
Distribution Patterns in Biological Systems (Preclinical Models)
Metabolic Pathways and Metabolite Identification (Enzymatic Transformations)
Detailed information on the specific metabolic pathways and metabolite identification for this compound in mammalian enzymatic systems is not extensively reported in the gathered information. Stilbenoids are generally known to undergo metabolic transformations, including phase I reactions (e.g., hydroxylation) and phase II reactions (e.g., glucuronidation and sulfation), often mediated by cytochrome P450 enzymes and transferases. While the transformation of stilbenoids by fungal enzymes has been observed in the context of their natural origin, this does not directly translate to mammalian metabolism. chem960.comnih.gov Studies on the metabolic stability of this compound in preclinical models such as liver microsomes were not found in the search results.
Excretion Mechanisms (Preclinical Models)
Specific preclinical data on the excretion mechanisms of this compound is not available in the reviewed literature. Compounds and their metabolites are typically eliminated from the body through various routes, including renal excretion, biliary excretion, and exhalation. The excretion pathway is dependent on the compound's physicochemical properties and its metabolic fate. Without specific metabolic and distribution data for this compound, its primary excretion routes in preclinical models cannot be determined from the available information.
Factors Influencing Biopharmaceutical Performance (e.g., Solubility, Stability)
The biopharmaceutical performance of a compound is significantly influenced by its physicochemical properties, including solubility and stability. This compound, as a stilbenoid, possesses a degree of lipophilicity. Calculated LogP and LogD values provide an indication of its lipophilicity, which can impact its solubility in aqueous media and its permeability across biological membranes.
Based on calculated properties, this compound has a molecular weight of 294.35 g/mol , a calculated LogP of 4.45, and a calculated LogD of 4.58 at pH 7.4. chem960.com These values suggest that this compound is a relatively lipophilic compound.
The stability of stilbenoids can be influenced by factors such as light, pH, and enzymatic degradation. While the stability of this compound specifically was not detailed in the search results in the context of preclinical studies, the stability of related stilbenoids during isolation and in various conditions has been noted. Further research would be needed to fully characterize the solubility and stability of this compound under various physiological conditions relevant to biopharmaceutical performance.
Computational Chemistry and Theoretical Studies on Arahypin 5
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when bound to a receptor, as well as the binding affinity between the ligand and the receptor. This method is crucial for understanding the potential interactions of Arahypin-5 with various biological targets, providing insights into its possible mechanisms of action.
Studies involving stilbene (B7821643) derivatives, including arahypins, have utilized molecular docking to investigate their interactions with target proteins. For instance, molecular docking simulations have been employed to study the interaction and affinity of stilbene derivative compounds with the sirtuin-3 (SIRT3) receptor, a histone deacetylase universitas-bth.ac.id. In one such study, this compound was evaluated for its binding affinity to human SIRT3 (hSIRT3) universitas-bth.ac.id. The results indicated a binding free energy (∆G) and an inhibition constant (Ki) for this compound against hSIRT3 universitas-bth.ac.id.
Molecular docking has also been applied in the computational screening of natural products, including this compound, to identify potential multitarget inhibitors against proteins involved in peptidoglycan biosynthesis in methicillin-resistant Staphylococcus aureus (MRSA) acs.orgacs.org. These studies aim to understand how this compound might interact with key bacterial proteins, contributing to its reported antibacterial activity nih.gov.
Detailed research findings from a study investigating stilbene derivatives as SIRT3 inhibitors using molecular docking are presented in the table below, including the binding affinity and inhibition constant determined for this compound.
| Compound | Binding Free Energy (∆G, kcal/mol) | Inhibition Constant (Ki, µM) |
| This compound | 7.44 | 3.52 |
| Tetrahydroxystilbene-2 | 8.41 | 0.68522 |
| 𝛆-Viniferin | 8.39 | 0.70256 |
| Arahypin-14 | 8.28 | 0.85673 |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. By simulating the dynamic behavior of this compound and its interactions with target proteins or membranes, MD simulations can provide insights into its conformational stability, flexibility, and the nature of its binding interactions in a more realistic environment compared to static docking studies.
While specific detailed MD simulation studies solely focused on the conformational analysis of this compound were not extensively found in the provided search results, molecular dynamics simulations are a standard technique used in conjunction with molecular docking to evaluate the stability of protein-ligand complexes and to explore the conformational landscape of ligands and receptors universitas-bth.ac.idacs.org. For instance, MD simulations were performed for promising compounds identified through docking in a study targeting MRSA peptidoglycan synthesis proteins to assess the stability of the protein-ligand complexes over a simulation period acs.org. In the context of stilbene derivatives as SIRT3 inhibitors, molecular dynamics simulation results over 10 ns showed the stability of interaction between proteins and test compounds universitas-bth.ac.id. These types of simulations are valuable for confirming and refining the findings from molecular docking and understanding the dynamic behavior of this compound in a biological context.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate the chemical structure of compounds with their biological activity. By analyzing a series of compounds with known activities, QSAR models can identify structural features that are important for activity and predict the activity of new or untested compounds.
QSAR modeling has been applied to stilbenoids and related prenylated compounds to understand and predict their biological activities, such as antibacterial potency acs.orgwur.nlherts.ac.uk. Studies have utilized QSAR-based molecular signatures to understand the factors underlying the antimicrobial potency of prenylated (iso)flavonoids wur.nl. While a specific QSAR model developed explicitly for predicting the activity of this compound was not detailed in the search results, the application of QSAR to structurally related stilbenoids suggests that this approach can be valuable for understanding how the structural features of this compound contribute to its observed biological effects and for guiding the design of new, more potent analogs. The prenyl moiety on stilbenoids, including this compound, has been shown to play a role in bioactivity, potentially by increasing lipophilicity and affinity to cell membranes mdpi.com. QSAR models can help quantify the impact of such structural modifications on activity.
Future Research Avenues and Potential Applications
Elucidation of Undiscovered Molecular Mechanisms of Action
A critical area for future research involves a deeper exploration of the precise molecular mechanisms through which Arahypin-5 exerts its biological effects. While stilbenoids are known to interact with various biomolecules and influence diverse cellular processes, the specific targets and cascade of events triggered by this compound remain largely undiscovered mdpi.comontosight.ai. Future studies should employ advanced biochemical and cell biology techniques to identify the proteins, enzymes, or other cellular components that directly bind to or are modulated by this compound. Understanding these initial interactions is fundamental to deciphering the downstream signaling pathways and cellular responses. Research could focus on dose-dependent studies at the molecular level to observe changes in protein activity, gene expression (at the mRNA level, though proteomics is needed for protein levels), or metabolic intermediates upon exposure to this compound.
Identification of Novel Cellular Targets and Pathways
Building upon the elucidation of molecular mechanisms, future research should aim to comprehensively identify the cellular targets and pathways affected by this compound. Given its isolation as a phytoalexin, its interactions with fungal pathogens are of particular interest acs.orgresearchgate.net. Further studies are needed to pinpoint the specific fungal enzymes or structural components that this compound targets, leading to antifungal activity nih.govresearchgate.net. Beyond antifungal properties, if other activities like anti-inflammatory or cytotoxic effects are pursued, identifying the relevant mammalian cellular targets and signaling cascades is crucial nih.govresearchgate.net. This could involve high-throughput screening assays, target validation studies using techniques like RNA interference or gene editing, and pathway analysis using bioinformatics tools to map the affected biological processes. Computational target-based screening, similar to approaches used for other natural products, could also predict potential targets for in silico validation and subsequent experimental verification acs.org.
Development of Advanced Delivery Systems for Enhanced Biological Impact
A significant challenge in utilizing many natural products, including stilbenoids, is their often limited bioavailability due to factors such as low solubility, poor absorption, rapid metabolism, and chemical instability mdpi.comresearchgate.netnih.gov. Future research on this compound should focus on developing advanced delivery systems to overcome these limitations and enhance its biological impact. This could involve encapsulating this compound in nanoparticles, liposomes, or other carrier systems designed to improve its solubility, protect it from degradation, facilitate its transport across biological barriers, and potentially target specific cells or tissues resource.org. Research in this area would involve formulating different delivery systems, characterizing their physical and chemical properties, and evaluating their ability to enhance this compound's stability, release profile, and cellular uptake in vitro and in relevant biological models.
Exploration of Synthetic Analogues with Optimized Pharmacological Profiles
The successful synthesis of this compound provides a foundation for the exploration of synthetic analogues researchgate.netresearchgate.netnih.govacs.org. Future research can leverage synthetic chemistry to create modified versions of this compound with potentially optimized pharmacological profiles. This involves systematically altering the chemical structure of this compound to investigate the impact of these modifications on its activity, specificity, stability, and pharmacokinetic properties. For instance, modifications to the prenyl group or hydroxyl positions could lead to analogues with enhanced potency or altered target interactions, similar to how modifications have impacted the activity of other stilbenoids like resveratrol (B1683913) mdpi.comrsc.orgherts.ac.uk. Structure-activity relationship (SAR) studies are essential in this avenue, guiding the rational design and synthesis of novel compounds with improved therapeutic potential.
Integration of this compound Research with Broader Phytochemical and Natural Product Discovery Platforms
This compound exists within a complex matrix of phytochemicals in peanuts, and its biological activity may be influenced by the presence of other compounds acs.orgscirp.org. Future research should integrate the study of this compound with broader phytochemical and natural product discovery platforms. This involves analyzing the co-occurrence of this compound with other stilbenoids and phytochemicals in different peanut varieties or under varying conditions acs.orgresearchgate.netmdpi.comscirp.orgresearchgate.netkpru.ac.th. Research could investigate potential synergistic or antagonistic effects when this compound is combined with other peanut compounds. Furthermore, studying this compound in the context of natural product discovery platforms involves employing high-throughput screening of plant extracts and fractions to identify novel bioactive compounds, where this compound could serve as a reference or lead compound tjnpr.org. This integrated approach can reveal the full potential of this compound within its natural context and guide the development of multi-component formulations or extracts.
Q & A
Basic Research Questions
Q. What are the optimal extraction and quantification methods for isolating Arahypin-5 from plant-based sources like peanut sprouts?
- Methodological Answer : this compound can be extracted using solvent-based techniques (e.g., ethanol or methanol extraction) followed by purification via column chromatography. Quantification requires high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy or mass spectrometry (MS) to ensure specificity. For complex matrices, spectroscopic structural elucidation (e.g., NMR) is critical to confirm identity . Standard protocols for isolating stilbenoids, such as resveratrol, can be adapted with modifications to account for this compound’s unique polarity and stability .
Q. How can researchers ensure the purity of this compound during isolation from complex plant matrices?
- Methodological Answer : Purity validation involves multiple orthogonal techniques:
- Chromatographic separation : Use reverse-phase HPLC with a C18 column and gradient elution.
- Spectroscopic confirmation : Compare NMR spectra (¹H, ¹³C) and MS fragmentation patterns to published data.
- Purity thresholds : Report purity as ≥95% using peak-area normalization in HPLC .
- For reproducibility, document solvent ratios, temperature, and column specifications in detail .
Q. What statistical approaches are recommended for analyzing this compound concentration data in plant tissues?
- Methodological Answer : Use ANOVA to compare concentrations across experimental groups (e.g., different cultivars or growth conditions). Pair linear regression with calibration curves (e.g., external standards) for quantification. Report confidence intervals and limit of detection (LOD)/limit of quantification (LOQ) to address variability in biological replicates .
Advanced Research Questions
Q. How should researchers design experiments to investigate the antioxidant mechanisms of this compound?
- Methodological Answer :
- In vitro assays : Measure radical scavenging (e.g., DPPH, ABTS) and metal chelation activity. Include positive controls (e.g., ascorbic acid) and dose-response curves.
- Cellular models : Use oxidative stress-induced cell lines (e.g., HepG2) to assess ROS reduction via fluorescence probes (e.g., DCFH-DA).
- Molecular docking : Predict binding affinity to antioxidant enzymes (e.g., SOD, CAT) using software like AutoDock Vina. Validate findings with knock-out/knock-in models .
Q. How can contradictory findings in this compound’s bioactivity studies be systematically addressed?
- Methodological Answer :
- Systematic reviews : Apply PRISMA guidelines to aggregate data from diverse studies, highlighting variables like dosage, model systems, and assay conditions.
- Meta-analysis : Use random-effects models to quantify heterogeneity and identify moderators (e.g., solvent type, extraction method).
- Sensitivity testing : Replicate conflicting experiments under standardized protocols to isolate confounding factors .
Q. What strategies differentiate this compound from structurally similar stilbenoid analogs during characterization?
- Methodological Answer :
- Chromatographic resolution : Optimize HPLC mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to separate co-eluting peaks.
- High-resolution MS (HR-MS) : Compare exact masses and isotopic patterns (e.g., this compound vs. arachidin-1).
- 2D-NMR : Use COSY, HSQC, and HMBC to resolve overlapping signals in complex mixtures .
Q. What experimental frameworks validate this compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate this compound in buffers (pH 3–9) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-UV.
- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations.
- Photostability testing : Expose samples to UV light (ICH Q1B guidelines) and quantify isomerization by LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
